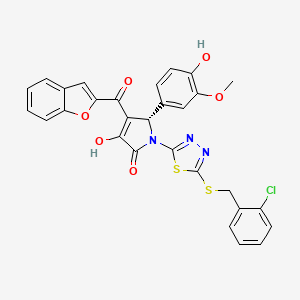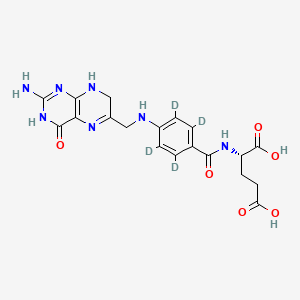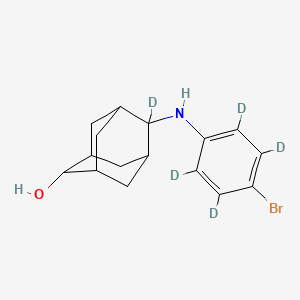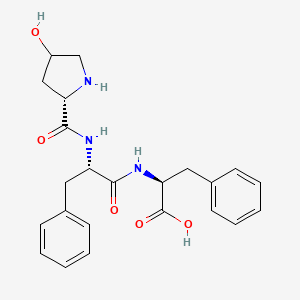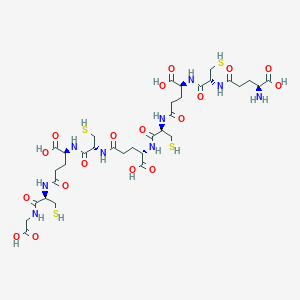
Phytochelatin 4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phytochelatin 4 is a nonapeptide consisting of four units of γ-glutamylcysteine with a glycyl unit at the C-terminus. It is part of the phytochelatin family, which are small cysteine-rich peptides involved in heavy metal detoxification in plants, fungi, nematodes, and algae . Phytochelatins are synthesized enzymatically from glutathione by phytochelatin synthase and play a crucial role in metal homeostasis and detoxification .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phytochelatin 4 can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like HBTU or DIC and deprotection agents like TFA .
Industrial Production Methods: Industrial production of phytochelatins, including this compound, often involves the use of genetically engineered microorganisms. These microorganisms are modified to overexpress phytochelatin synthase, enabling the efficient production of phytochelatins in large quantities .
Analyse Des Réactions Chimiques
Types of Reactions: Phytochelatin 4 undergoes several types of chemical reactions, including:
Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Chelation: this compound can chelate heavy metal ions, forming stable complexes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Chelation: Presence of heavy metal ions like cadmium, lead, or arsenic.
Major Products:
Oxidation: Disulfide-bonded this compound.
Reduction: Free thiol-containing this compound.
Chelation: this compound-metal complexes.
Applications De Recherche Scientifique
Phytochelatin 4 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study metal-peptide interactions and the mechanisms of metal detoxification.
Biology: Investigated for its role in plant stress responses and metal homeostasis.
Medicine: Explored for potential therapeutic applications in treating heavy metal poisoning.
Industry: Utilized in bioremediation to clean up heavy metal-contaminated environments.
Mécanisme D'action
Phytochelatin 4 exerts its effects primarily through chelation of heavy metal ions. The thiol groups in the cysteine residues bind to metal ions, forming stable complexes that are sequestered into vacuoles or other cellular compartments. This process reduces the bioavailability of toxic metals and mitigates their harmful effects on cellular processes . The molecular targets include heavy metal ions like cadmium, lead, and arsenic, and the pathways involved are related to metal detoxification and homeostasis .
Comparaison Avec Des Composés Similaires
Phytochelatin 4 is unique among phytochelatins due to its specific length and structure. Similar compounds include:
Phytochelatin 2: Consists of two γ-glutamylcysteine units.
Phytochelatin 3: Consists of three γ-glutamylcysteine units.
Homophytochelatin: Similar structure but with alanine instead of glycine at the C-terminus.
This compound’s uniqueness lies in its optimal length for binding multiple metal ions while maintaining solubility and stability, making it particularly effective in metal detoxification .
Propriétés
Numéro CAS |
99465-98-2 |
|---|---|
Formule moléculaire |
C34H53N9O18S4 |
Poids moléculaire |
1004.1 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C34H53N9O18S4/c35-14(31(54)55)1-5-22(44)38-19(11-63)28(51)41-16(33(58)59)3-7-24(46)40-21(13-65)30(53)43-17(34(60)61)4-8-25(47)39-20(12-64)29(52)42-15(32(56)57)2-6-23(45)37-18(10-62)27(50)36-9-26(48)49/h14-21,62-65H,1-13,35H2,(H,36,50)(H,37,45)(H,38,44)(H,39,47)(H,40,46)(H,41,51)(H,42,52)(H,43,53)(H,48,49)(H,54,55)(H,56,57)(H,58,59)(H,60,61)/t14-,15-,16-,17-,18-,19-,20-,21-/m0/s1 |
Clé InChI |
RXJVIYXWFHKGJE-QKSWPAOXSA-N |
SMILES isomérique |
C(CC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)[C@@H](C(=O)O)N |
SMILES canonique |
C(CC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2S,4S,5R)-4,5-dihydroxy-6-methyl-3-[(2S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12425792.png)
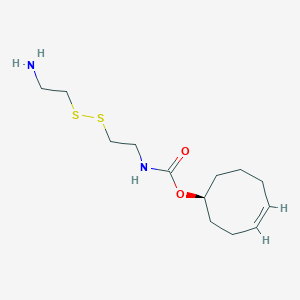
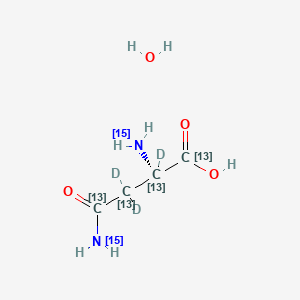
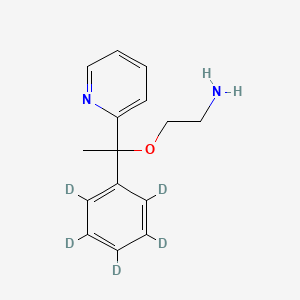

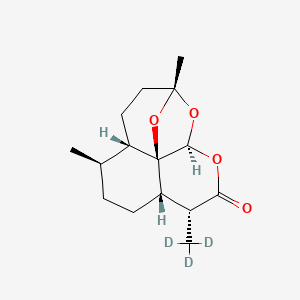
![methyl (7S)-7-hydroxy-5-{[3-(4-hydroxyphenyl)prop-2-enoyl]oxy}-7-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate](/img/structure/B12425823.png)
